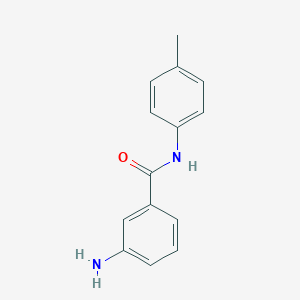

3-amino-N-(4-methylphenyl)benzamide

Overview

Description

3-amino-N-(4-methylphenyl)benzamide is a chemical compound with the CAS Number: 14315-26-5 and a molecular weight of 226.28 . It is a crucial building block of many drug candidates .

Synthesis Analysis

A continuous flow microreactor system was developed to synthesize 3-amino-N-(4-methylphenyl)benzamide . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The process involved screening the acylating reagents and reaction conditions .Molecular Structure Analysis

The molecular formula of 3-amino-N-(4-methylphenyl)benzamide is C14H14N2O . The InChI code is 1S/C14H14N2O/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(15)9-11/h2-9H,15H2,1H3,(H,16,17) .Chemical Reactions Analysis

The synthesis of 3-amino-N-(4-methylphenyl)benzamide involves a selective acylation process . Since the two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, parallel by-products and serial by-products coexist, which makes the selective monoacylation process relatively complicated .Physical And Chemical Properties Analysis

3-amino-N-(4-methylphenyl)benzamide is a solid at room temperature .Scientific Research Applications

Medicinal Chemistry: Building Block for Drug Candidates

3-amino-N-(4-methylphenyl)benzamide: is a significant compound in medicinal chemistry, serving as a crucial raw material and intermediate in the synthesis of various drug candidates . Its structure allows for the creation of a diverse range of pharmacologically active molecules.

Continuous Synthesis in Microflow Systems

The compound has been synthesized using continuous flow microreactor systems, which offer advantages in terms of reaction control and efficiency . This method allows for rapid synthesis with high selectivity and yield, making it an effective process for producing this compound on a larger scale.

Kinetic Studies and Reaction Optimization

Kinetic studies using microflow systems have been conducted to understand the reaction mechanisms and optimize conditions for the synthesis of 3-amino-N-(4-methylphenyl)benzamide . These studies are crucial for scaling up the production while maintaining high purity and yield.

Computational Fluid Dynamics (CFD) Simulation

CFD methods have been utilized to simulate the flow synthesis of 3-amino-N-(4-methylphenyl)benzamide , which helps in predicting the behavior of the reaction in microreactors and optimizing the process .

Selective Acylation Reactions

The compound is produced through selective acylation reactions, which require precise control over the reaction conditions to avoid by-products . The ability to selectively acylate certain functional groups is valuable for creating specific molecular structures needed in pharmaceuticals.

Intermediate for Medicines

As an intermediate, 3-amino-N-(4-methylphenyl)benzamide plays a role in the production of several medicines . Its versatility in chemical reactions makes it a valuable component in the development of new therapeutic agents.

Raw Material for Active Pharmaceutical Ingredients (APIs)

The compound is used as a raw material in the process development of APIs, which are the active components in medications . Its role in the synthesis of APIs is critical for the pharmaceutical industry.

Research on Selective Monoacylation

Research into the selective monoacylation process using 3-amino-N-(4-methylphenyl)benzamide has led to a better understanding of complex chemical reactions and the development of more efficient synthetic routes .

Future Directions

Mechanism of Action

Target of Action

3-amino-N-(4-methylphenyl)benzamide is a crucial building block of many drug candidates

Mode of Action

The compound is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products . This makes the selective monoacylation process relatively complicated.

Biochemical Pathways

Given its role as a building block in many drug candidates , it can be inferred that it may be involved in various biochemical pathways depending on the specific drug it is part of.

Result of Action

As a crucial building block of many drug candidates , its effects would likely vary depending on the specific drug it is part of.

Action Environment

One study showed that an increase in temperature led to the enhancement of 3-amino-n-(4-methylphenyl)benzamide production .

properties

IUPAC Name |

3-amino-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(15)9-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMBQQUKFGHDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354212 | |

| Record name | 3-amino-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(4-methylphenyl)benzamide | |

CAS RN |

14315-26-5 | |

| Record name | 3-amino-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.